molecular formula C10H15BO2S B13345590 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

Cat. No.: B13345590
M. Wt: 210.11 g/mol
InChI Key: UKQPJMLZQVGZLX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 5-methylthiophene-2-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as a palladium complex to facilitate the formation of the boron-containing ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Reduced boron species.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,2’-bithiophene: Similar in structure but lacks the boron atom, making it less reactive in certain chemical reactions.

    5-Methylthiophene-2-carbaldehyde: Contains a thiophene ring but differs in functional groups, leading to different reactivity and applications.

Uniqueness

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is unique due to the presence of the boron atom within the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

Molecular Formula

C10H15BO2S

Molecular Weight

210.11 g/mol

IUPAC Name

5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

InChI

InChI=1S/C10H15BO2S/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3

InChI Key

UKQPJMLZQVGZLX-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(S2)C

Origin of Product

United States

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